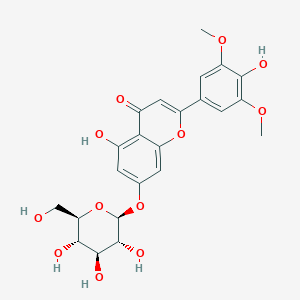

5,7,2'-三羟基黄酮

描述

5,7,2'-Trihydroxyflavone is a natural product found in Scutellaria barbata, Scutellaria strigillosa, and other organisms with data available.

科学研究应用

抑制细胞增殖

芹菜素是一种非致突变的黄酮类化合物,已被证明可以抑制细胞增殖 。这种特性使其成为癌症治疗研究领域的潜在候选者,在癌症治疗领域,控制癌细胞的快速增殖是一个关键目标。

抑制血管生成

血管生成,即新血管的形成,是癌症生长和扩散的关键过程。 芹菜素已被发现能抑制血管生成 ,这可能有助于限制肿瘤的生长和扩散。

蛋白激酶抑制

蛋白激酶在调节细胞活动中起着至关重要的作用。这些酶的过度活跃或突变会导致癌症等疾病。 芹菜素已被证明可以抑制蛋白激酶 ,使其成为与蛋白激酶失调相关的疾病的潜在治疗剂。

诱导癌细胞凋亡

凋亡,或程序性细胞死亡,是一个自然过程,有助于维持体内细胞的平衡。在癌症中,这个过程经常被破坏,导致细胞不受控制地生长。 芹菜素已被发现能诱导乳腺癌细胞凋亡 ,表明其在乳腺癌治疗中具有潜在的治疗作用。

抗炎特性

据报道芹菜素具有很强的抗炎特性 。 它显着降低了各种促炎细胞因子的分泌,特别是肿瘤坏死因子 (TNF)-α、IL-1β、IL-6 和 IL-10 。 这使其成为管理各种炎症相关疾病的有希望的候选者,包括癌症、糖尿病、肥胖、抑郁症、失眠、感染以及呼吸系统、心血管、肝脏保护、神经退行性疾病和皮肤病 。

增强间隙连接细胞间通讯

间隙连接允许两个细胞的细胞质之间直接通讯,这对许多生理过程至关重要。 芹菜素已被证明可以增强间隙连接细胞间通讯 ,这可能对生物医学研究的各个领域产生影响。

与抗癌药物的协同作用

芹菜素在与索拉非尼联合治疗 HepG2 人细胞系 (HCC) 时表现出协同作用,在更短的时间内统计学上降低了肿瘤细胞的活力、迁移、基因表达和凋亡 。 抗癌药物与芹菜素的联合应用已显示出对抗各种癌症的健康促进潜力 。

未来方向

Flavonoids like 5,7,2’-Trihydroxyflavone have shown promise in managing a variety of inflammatory-related diseases including cancer, diabetes, obesity, depression, insomnia, infection, and respiratory, cardiovascular, hepatoprotective, neurodegenerative, and skin diseases . They have potential for further development as novel therapeutic agents in the future .

作用机制

Target of Action

5,7,2’-Trihydroxyflavone, also known as Apigenin, is a natural flavonoid compound that has been found to have various actions against cancer cells . It has been shown to modulate key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways .

Mode of Action

Apigenin interacts with its targets by modulating NADPH oxidase-dependent reactive oxygen species (ROS) generation and inflammation in the hypothalamic paraventricular nucleus (PVN) . It also suppresses mTOR activity and raises the UVB-induced phagocytosis, which reduces cancerous cell proliferation and growth .

Biochemical Pathways

Apigenin affects several biochemical pathways. It is able to suppress the epithelial-to-mesenchymal transition (EMT), maintain cancer stem cells (CSCs), induce cell cycle arrest, and cause cancer cell death . It also suppresses NADPH oxidase-dependent ROS generation and inflammation in the PVN .

Pharmacokinetics

Apigenin taken orally is systemically absorbed and recirculated by enterohepatic and local intestinal pathways . Its bioavailability is in the region of 30%. Once absorbed from the oral route it reaches maximal circulating concentration (C max) after a time (T max) of 0.5–2.5h, with an elimination half-life (T 1 / 2) averaging 2.52 ± 0.56h .

Result of Action

The molecular and cellular effects of Apigenin’s action include the reduction of tumor cell viability, migration, gene expression, and apoptosis . It also significantly decreases the secretion of various proinflammatory cytokines specifically tumor necrosis factor (TNF)-α, IL-1β, IL-6, and IL-10 .

生化分析

Biochemical Properties

5,7,2’-Trihydroxyflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory processes . Additionally, 5,7,2’-Trihydroxyflavone interacts with proteins such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), modulating their expression and activity . These interactions contribute to its anti-inflammatory and anticancer properties.

Cellular Effects

5,7,2’-Trihydroxyflavone exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are crucial for cell proliferation and survival . Additionally, 5,7,2’-Trihydroxyflavone affects gene expression by regulating the activity of transcription factors such as NF-κB and AP-1 . These effects contribute to its ability to induce apoptosis and inhibit cancer cell growth.

Molecular Mechanism

The molecular mechanism of 5,7,2’-Trihydroxyflavone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 5,7,2’-Trihydroxyflavone binds to the benzodiazepine site on GABA_A receptors, modulating their activity and exerting anxiolytic effects . Additionally, it inhibits the activity of enzymes such as COX-2 and iNOS, reducing the production of pro-inflammatory mediators . These molecular interactions underlie its diverse pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7,2’-Trihydroxyflavone can change over time. Studies have shown that it is relatively stable under physiological conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to 5,7,2’-Trihydroxyflavone has been associated with sustained anti-inflammatory and anticancer effects in both in vitro and in vivo studies . The stability and efficacy of 5,7,2’-Trihydroxyflavone can be influenced by factors such as temperature, pH, and the presence of other biomolecules.

Dosage Effects in Animal Models

The effects of 5,7,2’-Trihydroxyflavone vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as anti-inflammatory, antioxidant, and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects varies depending on the animal model and the route of administration. Therefore, careful consideration of dosage is essential when evaluating the therapeutic potential of 5,7,2’-Trihydroxyflavone.

Metabolic Pathways

5,7,2’-Trihydroxyflavone is involved in several metabolic pathways, including the phenylpropanoid pathway and the flavone synthesis pathway . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS), which are crucial for its biosynthesis . Additionally, 5,7,2’-Trihydroxyflavone can modulate metabolic flux and metabolite levels, influencing overall cellular metabolism . These interactions contribute to its diverse biological activities.

Transport and Distribution

Within cells and tissues, 5,7,2’-Trihydroxyflavone is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 5,7,2’-Trihydroxyflavone within cells can influence its activity and efficacy.

Subcellular Localization

The subcellular localization of 5,7,2’-Trihydroxyflavone plays a crucial role in its activity and function. It has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct 5,7,2’-Trihydroxyflavone to specific organelles, influencing its biological effects . Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic potential.

属性

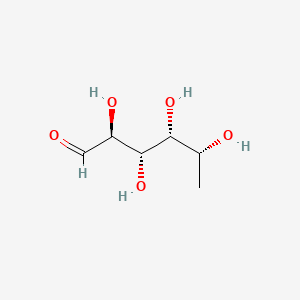

IUPAC Name |

5,7-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-8-5-11(18)15-12(19)7-13(20-14(15)6-8)9-3-1-2-4-10(9)17/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYPDAKTVZXXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223324 | |

| Record name | 5,7,2'-Trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73046-40-9 | |

| Record name | 5,7,2'-Trihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073046409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,2'-Trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

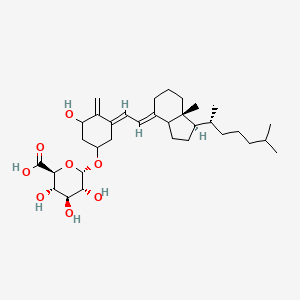

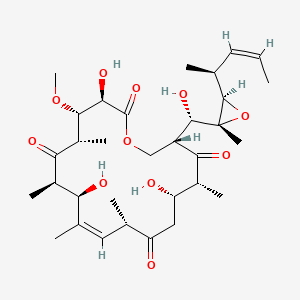

![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)

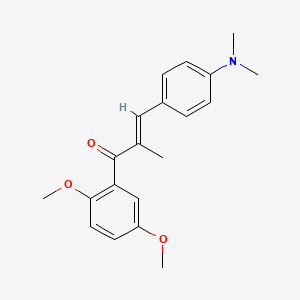

![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)

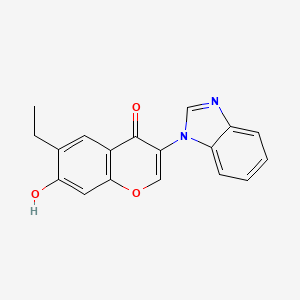

![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)

![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)